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Compound of Interest

Compound Name: PF-03654746 Tosylate

Cat. No.: B1614210

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for
conducting Positron Emission Tomography (PET) imaging studies to assess the brain
histamine H3 receptor (H3R) occupancy of PF-03654746 Tosylate. The information is
compiled from preclinical and clinical research, offering a guide for the design and execution of
similar studies.

Introduction

PF-03654746 is a potent and selective histamine H3 receptor antagonist that has been
investigated for its therapeutic potential in various central nervous system disorders.[1] PET
imaging offers a non-invasive method to quantify the engagement of PF-03654746 with its
target, the H3R, in the living brain. This is crucial for understanding its
pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and
confirming its mechanism of action in clinical trials.

The primary method described in the literature for imaging H3R occupancy by PF-03654746
involves the use of the radioligand [11C]GSK189254, a potent and selective H3R antagonist
suitable for PET imaging.

Quantitative Data Summary
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The following tables summarize key quantitative data from PET imaging studies involving PF-
03654746 and the radioligand [1*C]GSK189254.

Table 1: In Vivo and In Vitro Binding Properties

Compound Parameter Value Species
[1C]GSK189254 In vivo Kd 9.5+5.9 pM Human
PF-03654746 In vitro human H3 Ki 2.3nM Human
PF-03654746 PET-based Cp,u IC50  0.99 nM Non-human Primate

0.31nM (0.144 +
PF-03654746 PET-based Cp,u IC50 Human
0.010 ng/mL)

Table 2: Clinical H3 Receptor Occupancy of PF-03654746 in Humans

) Receptor Occupancy
Oral Dose of PF-03654746 Time Post-Dose

(Corrected for NTCO)
0.1 mg -4 mg 3 hours 71% - 97%
0.1 mg-4mg 24 hours 30% - 93%

NTCO: Non-Tracer Carryover

Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signhaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the
Gai/o subunit. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular
CAMP levels. As a presynaptic autoreceptor, it inhibits histamine release, and as a
heteroreceptor, it modulates the release of other neurotransmitters such as acetylcholine,
dopamine, and norepinephrine.
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Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Workflow for a Human Receptor
Occupancy PET Study

The following diagram outlines the typical workflow for a clinical PET study to determine the
receptor occupancy of PF-03654746.
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Caption: Workflow for a human H3R occupancy PET study with PF-03654746.
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Experimental Protocols
Radiosynthesis of [''C]GSK189254

This protocol is based on the N-alkylation of a precursor with [*1C]methyl iodide.

Materials:

Precursor: 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-
pyridinecarboxamide

e [11C]COz2 produced from a cyclotron

» Reagents for conversion of [11C]CO: to [*1C]methyl iodide (e.g., LiAIH4, HI)
e Dimethylformamide (DMF)

o Automated radiosynthesis module

o HPLC system for purification

e Solid-phase extraction (SPE) cartridge (e.g., C18)

 Sterile water for injection, USP

Ethanol, USP
Procedure:

e Production of [11C]COz: [*1C]CO:z: is produced via the *N(p,a)C nuclear reaction in a gas
target.

o Synthesis of [11C]Methyl lodide: The [1*C]COz2 is converted to [**C]methyl iodide using an
automated synthesis module.

o 11C-Methylation: The precursor is dissolved in DMF. [**C]methyl iodide is bubbled through the
precursor solution at an elevated temperature (e.g., 100°C) for several minutes to facilitate
the N-methylation reaction.
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 Purification: The reaction mixture is purified by reverse-phase HPLC to separate
[11C]GSK189254 from the unreacted precursor and other byproducts.

» Formulation: The collected HPLC fraction containing the radioligand is passed through an
SPE cartridge to remove the HPLC solvent. The radioligand is then eluted from the cartridge
with ethanol and formulated in sterile saline for injection.

o Quality Control: The final product is tested for radiochemical purity, chemical purity, specific
activity, and sterility before administration.

Human PET Imaging Protocol

Subject Preparation:
o Subjects should fast for at least 4 hours before the PET scan.

e An arterial line is placed in one arm for blood sampling to determine the arterial input
function.

e Avenous line is placed in the other arm for injection of the radioligand.

e The subject's head is positioned in the PET scanner and immobilized using a head holder to
minimize motion.

Image Acquisition:

e Baseline Scan:
o Atransmission scan is performed for attenuation correction.
o Abolus of ~370 MBq of [**1C]GSK189254 is injected intravenously.
o Adynamic PET scan is acquired for 90 minutes.

e Drug Administration:

o Following the baseline scan, a single oral dose of PF-03654746 (0.1 mg to 4 mg) is
administered.
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¢ Post-Dose Scans:

o Repeat the dynamic PET scan (as in the baseline scan) at predetermined time points post-
dose (e.g., 3 hours and 24 hours).

Blood Sampling:

« Arterial blood samples are collected frequently during the initial phase of the scan (e.qg.,
every 15 seconds for the first 2 minutes) and then at increasing intervals for the remainder of
the scan.

o Plasma is separated, and radioactivity is measured. A portion of the plasma is used for
metabolite analysis to determine the fraction of unmetabolized radioligand.

e Blood samples are also taken to measure the plasma concentration of PF-03654746.[2]

Data Analysis Protocol

Image Processing:

o PET images are reconstructed with corrections for attenuation, scatter, and random
coincidences.

o Dynamic images are co-registered to a subject's MRI scan to allow for anatomical
delineation of regions of interest (ROIs), such as the caudate, putamen, cortical regions, and
cerebellum.

Kinetic Modeling:
o Time-activity curves (TACs) are generated for each ROI.

o The TACs and the metabolite-corrected arterial plasma input function are fitted to a two-
tissue compartment model (2-TCM) to estimate the total volume of distribution (VT).

Non-Tracer Carryover (NTCO) Correction:

e A non-tracer carryover effect can occur with high-affinity radioligands like [**C]GSK189254,
where the mass of the injected tracer from the first scan can occupy a non-negligible fraction
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of receptors, biasing the results of subsequent scans.

» A correction method should be applied that takes into account the plasma concentration of
the radioligand from the previous scan and its in vivo Kd to adjust the VT values of the post-
dose scans. This correction has been shown to adjust occupancy estimates by 0-15%.[2][3]

Receptor Occupancy Calculation:

o Receptor occupancy (RO) is calculated for each ROI using the following formula: RO (%) =
100 * (VT,baseline - VT,post-dose) / VT,baseline where VT,baseline is the total volume of
distribution from the baseline scan and VT,post-dose is the corrected total volume of
distribution from the scan after PF-03654746 administration.

PK/PD Modeling:

e The calculated receptor occupancy values are plotted against the corresponding plasma
concentrations of PF-03654746 to estimate the ICso (the plasma concentration required to
achieve 50% receptor occupancy).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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